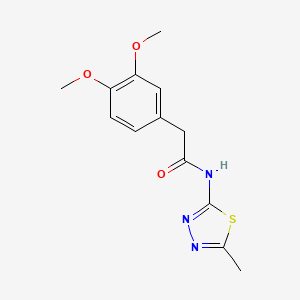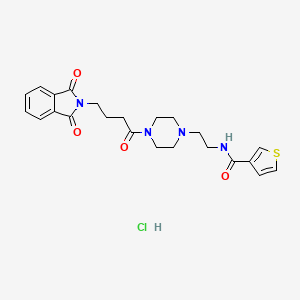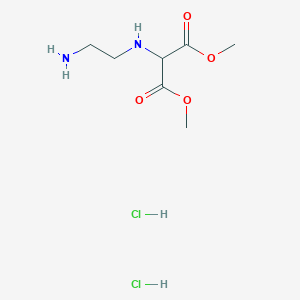
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride, also known as DMED, is a chemical compound that belongs to the family of diesters of amino acids. It has a molecular weight of 263.12 .
Molecular Structure Analysis
The molecular formula of Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride is C7H14N2O4.2ClH . The InChI code is 1S/C7H14N2O4.2ClH/c1-12-6(10)5(7(11)13-2)9-4-3-8;;/h5,9H,3-4,8H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Biochemical Applications
Dimethyl 2-(2-aminoethylamino)propanedioate; dihydrochloride has relevance in biochemical studies, particularly in the context of enzyme catalysis and molecular interactions. For example, studies on diol dehydratase reveal insights into the enzymatic mechanisms and the role of cobalamin (vitamin B12) derivatives in the enzymatic conversion processes. These studies contribute to a deeper understanding of enzyme structure-function relationships and the biochemical pathways involving cobalamin-dependent enzymes (Yamanishi et al., 1998).
Organic Synthesis
In organic synthesis, Dimethyl 2-(2-aminoethylamino)propanedioate; dihydrochloride serves as a precursor or intermediate in the synthesis of complex molecules. Its applications include the preparation of hindered tertiary amines via Rh(2)(OAc)(4)-stabilized carbenoid insertion into N-H bonds of secondary amines. This methodology opens avenues for synthesizing sterically hindered amines, which are valuable in medicinal chemistry and materials science (Yang et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4.2ClH/c1-12-6(10)5(7(11)13-2)9-4-3-8;;/h5,9H,3-4,8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPQDXWDRXVOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)NCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-aminoethylamino)propanedioate;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

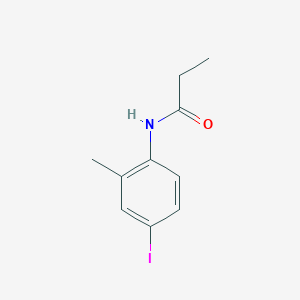
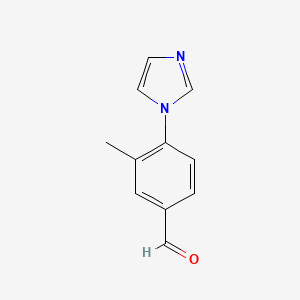


![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)
![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)
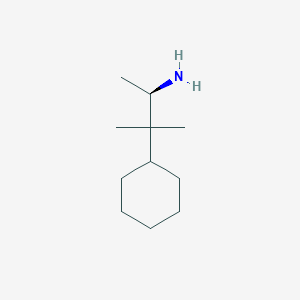
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2364090.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

